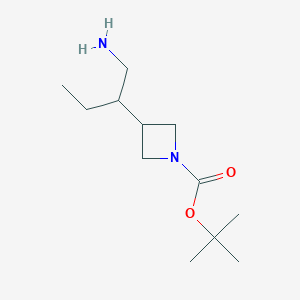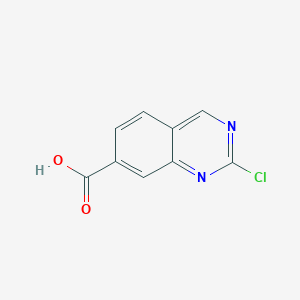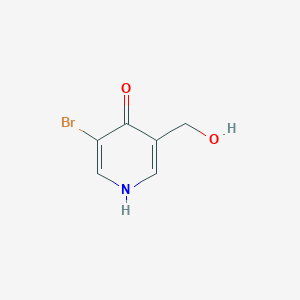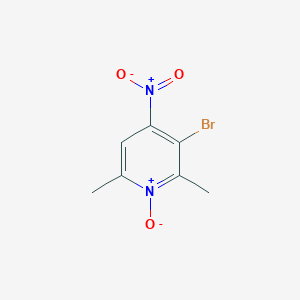
3-Allyl-4-(benzyloxy)-5-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Allyl-4-(benzyloxy)-5-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an allyl group, a benzyloxy group, and a methoxy group attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-4-(benzyloxy)-5-methoxybenzamide typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Preparation of 3-Allyl-4-hydroxy-5-methoxybenzaldehyde: This intermediate can be synthesized from 4-(allyloxy)-3-methoxybenzaldehyde through a series of reactions involving reagents such as aqueous KOH and nitrobenzene.
Formation of 3-Allyl-4-(benzyloxy)-5-methoxybenzaldehyde: The hydroxy group in the intermediate is converted to a benzyloxy group using benzyl bromide in the presence of a base like K2CO3.
Conversion to this compound: The final step involves the conversion of the aldehyde group to an amide group using reagents such as ammonium acetate and acetic anhydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Allyl-4-(benzyloxy)-5-methoxybenzamide undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, KMnO4
Reducing Agents: LiAlH4, sodium borohydride (NaBH4)
Bases: K2CO3, NaH
Solvents: Ethanol, dichloromethane, acetonitrile
Major Products Formed
Oxidation: Epoxides, aldehydes
Reduction: Amines
Substitution: Various substituted benzamides
Wissenschaftliche Forschungsanwendungen
3-Allyl-4-(benzyloxy)-5-methoxybenzamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Allyl-4-(benzyloxy)-5-methoxybenzamide involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Allyl-4-methoxybenzoic acid
- 3-Allyl-4-hydroxy-5-methoxybenzaldehyde
- 3-Allyl-4-oxo-2-thioxo-1,2,3,4,5,6-hexahydrospiro(benzo[h]quinazoline-5,1’-cyclohexane)
Uniqueness
3-Allyl-4-(benzyloxy)-5-methoxybenzamide is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and potential biological activities compared to its analogs. This uniqueness makes it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C18H19NO3 |
|---|---|
Molekulargewicht |
297.3 g/mol |
IUPAC-Name |
3-methoxy-4-phenylmethoxy-5-prop-2-enylbenzamide |
InChI |
InChI=1S/C18H19NO3/c1-3-7-14-10-15(18(19)20)11-16(21-2)17(14)22-12-13-8-5-4-6-9-13/h3-6,8-11H,1,7,12H2,2H3,(H2,19,20) |
InChI-Schlüssel |
KXJJYUPHCVIHJJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OCC2=CC=CC=C2)CC=C)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Chlorobicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B13008825.png)




![tert-butyl (1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13008858.png)




